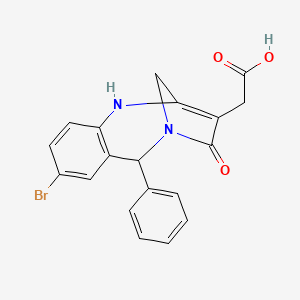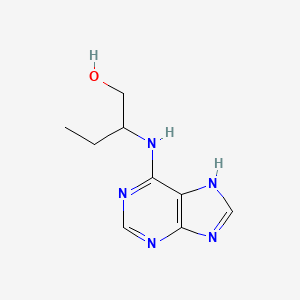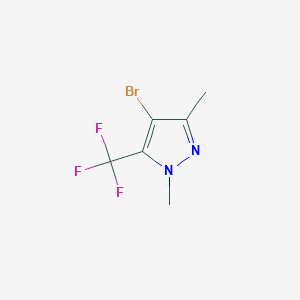![molecular formula C19H18IN3O3S B12457144 (2Z)-2-[(4-iodophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12457144.png)
(2Z)-2-[(4-iodophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(4-iodophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by its unique structure, which includes an iodophenyl group, a methoxyphenyl group, and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-iodophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-iodoaniline with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a thiazinane derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-iodophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
(2Z)-2-[(4-iodophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study its interactions with biological molecules, such as proteins and nucleic acids. It serves as a probe for investigating biochemical pathways and cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-iodophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzylamine hydrochloride: This compound shares the iodophenyl group with (2Z)-2-[(4-iodophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide and is used as an intermediate in organic synthesis.
Benzofuran derivatives: These compounds have a similar aromatic structure and are known for their biological activities, such as anti-tumor and anti-viral properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its thiazinane ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C19H18IN3O3S |
|---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
2-(4-iodophenyl)imino-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H18IN3O3S/c1-23-17(24)11-16(18(25)21-14-4-3-5-15(10-14)26-2)27-19(23)22-13-8-6-12(20)7-9-13/h3-10,16H,11H2,1-2H3,(H,21,25) |
InChI Key |
NKIYBPKNMGKWEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)I)C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12457069.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12457070.png)

![(2E)-3-{2-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B12457078.png)
![10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one](/img/structure/B12457094.png)
![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B12457115.png)
![4-methyl-2-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B12457116.png)
![2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid](/img/structure/B12457120.png)

![N-{4-[(thiophen-2-ylacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12457122.png)
![3-[1-(4-Methylphenyl)ethylideneamino]oxy-5-nitroaniline](/img/structure/B12457130.png)

![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-[2-methyl-5-(propan-2-yl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12457135.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12457140.png)
